2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide
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Overview
Description
This compound belongs to the class of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives . These derivatives are known for their inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) .
Synthesis Analysis
The synthesis of these compounds involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 2,3-dihydroimidazo[1,2-c]quinazoline core . This core is modified with various substituents to achieve the desired biological activity .Scientific Research Applications
Synthetic Pathways and Reactivity
Reactions of Aminothiobenzamide with Isocyanates One study describes the reactions of 2-aminothiobenzamide with isocyanates leading to the synthesis of 2,3-dihydro-imidazo[1,2-c]quinazolin-5(6H)-ones among other compounds. This process showcases the synthetic versatility of aminothiobenzamide derivatives, which could be relevant to the synthesis or modification of the compound (Shiau et al., 1989).
Ionic Liquid Mediated Synthesis Another research demonstrated an environmentally benign two-step synthesis of thiazolo[2,3-b]quinazoline derivatives. This method involves the condensation of substituted 2-aminobenzoic acid with thiourea, highlighting a green chemistry approach that could be applied or adapted for related compounds (Yadav et al., 2013).
Potential Applications
Antimicrobial Activity Research into new furothiazolo pyrimido quinazolinones synthesized from visnagenone or khellinone showed that certain derivatives exhibit excellent growth inhibition of bacteria and fungi. This suggests potential applications of structurally related compounds in developing new antimicrobial agents (Abu‐Hashem, 2018).
Antitumor Activity A study on the synthesis and antitumor evaluation of trimethoxyanilides based on quinazolinone scaffolds revealed that some derivatives have extensive-spectrum antitumor efficiency. This indicates a promising area for the application of similar compounds in cancer research (Mohamed et al., 2016).
Antioxidant, Anti-inflammatory, and Analgesic Activities Azolopyrimidoquinolines and pyrimidoquinazolines have been synthesized and evaluated for antioxidant, anti-inflammatory, and analgesic activities. This highlights the therapeutic potential of compounds within this structural class for treating inflammation and pain (El-Gazzar et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-5-19(22(29)25-16-12-10-15(4)11-13-16)31-24-26-18-9-7-6-8-17(18)21-27-20(14(2)3)23(30)28(21)24/h6-14,19-20H,5H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUFOIJGYAITGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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